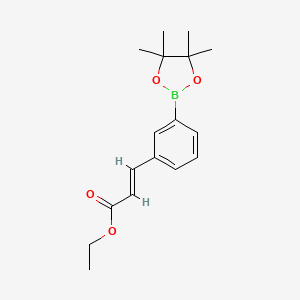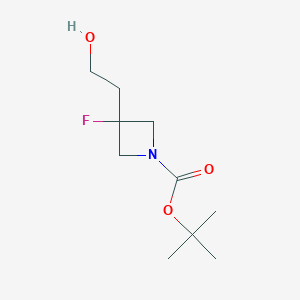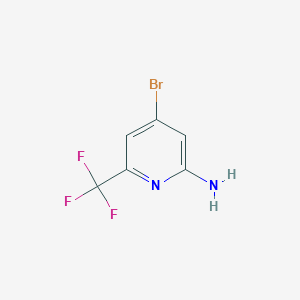
4-Bromo-6-(trifluoromethyl)pyridin-2-amine
説明
“4-Bromo-6-(trifluoromethyl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives . It is characterized by a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(trifluoromethyl)pyridin-2-amine” consists of a pyridine ring substituted with a bromo group at the 4th position and a trifluoromethyl group at the 6th position . The presence of these substituents could influence the chemical properties and reactivity of the compound.Chemical Reactions Analysis
The chemical reactions involving “4-Bromo-6-(trifluoromethyl)pyridin-2-amine” would depend on the specific conditions and reactants used. For instance, the bromo group could potentially undergo nucleophilic substitution reactions . Additionally, the amino group could participate in various reactions such as condensation or acylation .Physical And Chemical Properties Analysis
“4-Bromo-6-(trifluoromethyl)pyridin-2-amine” is a solid compound . The presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .科学的研究の応用
Synthesis and Structural Studies
Asymmetric Tripodal Ligands for Coordination Chemistry : The compound [(6-bromo 2-pyridylmethyl) (6-fluoro 2-pyridylmethyl) (2-pyridylmethyl)] amine, related to 4-Bromo-6-(trifluoromethyl)pyridin-2-amine, has been synthesized, demonstrating the importance of steric hindrance in defining the geometry of octahedral complexes. The synthesis involves a complex pathway and the resulting compound, when coordinated with FeCl2, reacts with dry oxygen to form an unsymmetrical μ-oxo diferric complex (Benhamou et al., 2011).
Synthesis of Pyridine Derivatives via Suzuki Cross-Coupling : Novel pyridine derivatives, related to 4-Bromo-6-(trifluoromethyl)pyridin-2-amine, have been synthesized via palladium-catalyzed Suzuki cross-coupling reactions. These derivatives have potential applications as chiral dopants for liquid crystals and have shown biological activities such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Regioexhaustive Functionalization of Pyridines : The concept of regioexhaustive functionalization has been applied to 4-Bromo-6-(trifluoromethyl)pyridin-2-amine, converting it into carboxylic acids and performing selective deprotonation and subsequent carboxylation at specific positions, showcasing the compound's versatility in chemical transformations (Cottet et al., 2004).
Spectroscopic and Computational Studies
- Spectroscopic Characterization and Computational Analysis : Spectroscopic techniques like FT-IR, 1H, and 13C NMR have been used for the characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 4-Bromo-6-(trifluoromethyl)pyridin-2-amine. Density Functional Theory (DFT) has been applied to study the optimized geometric structure, vibrational frequencies, and chemical shifts. Non-linear optical (NLO) properties and antimicrobial activities have also been evaluated, showing the compound's potential in material science and biomedical applications (Vural & Kara, 2017).
Safety And Hazards
The safety data sheet for a related compound, “4-Bromo-2-(trifluoromethyl)aniline”, indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
将来の方向性
The future directions for “4-Bromo-6-(trifluoromethyl)pyridin-2-amine” could involve its use in the synthesis of new drug molecules. The trifluoromethyl group is a common feature in many pharmaceuticals, and compounds containing this group could serve as valuable building blocks in medicinal chemistry .
特性
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXGHOCCWZKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601268960 | |
| Record name | 4-Bromo-6-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
1196147-49-5 | |
| Record name | 4-Bromo-6-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196147-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)
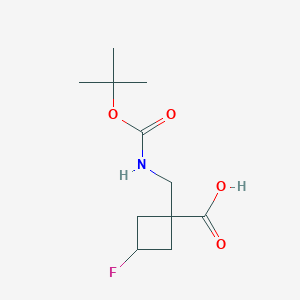
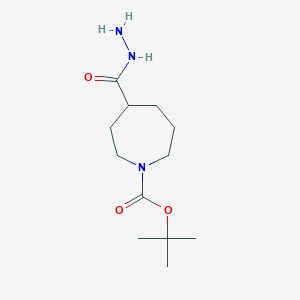
![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)
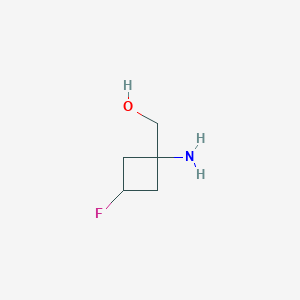
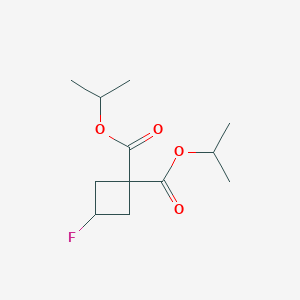
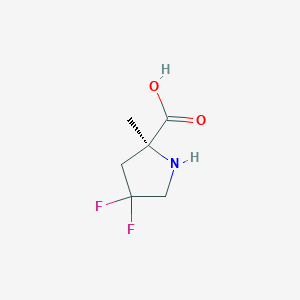
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1403536.png)
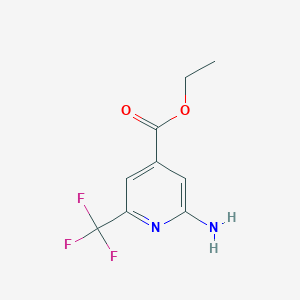

![[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol](/img/structure/B1403541.png)
![Tert-butyl 3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B1403542.png)
